molecular formula C11H16N2O2 B2582641 Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate CAS No. 2248343-41-9

Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate

Cat. No.: B2582641
CAS No.: 2248343-41-9
M. Wt: 208.261
InChI Key: WTCRBPWZBVUJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl group at the second position, an aminomethyl group at the sixth position, and an ethyl ester group at the third position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the ethyl, aminomethyl, and ester groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-ethylpyridine-3-carboxylate: Lacks the aminomethyl group, resulting in different chemical and biological properties.

    6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester group, affecting its reactivity and solubility.

Uniqueness

Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-10-9(11(14)15-4-2)6-5-8(7-12)13-10/h5-6H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCRBPWZBVUJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)CN)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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